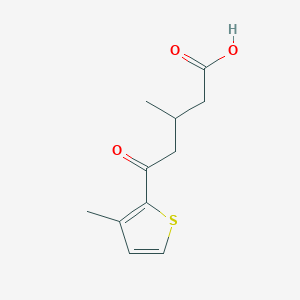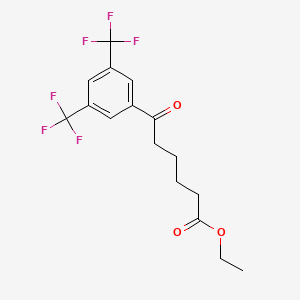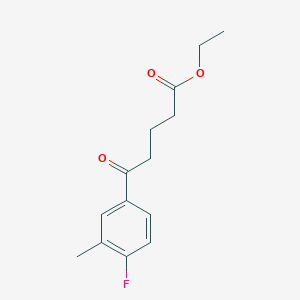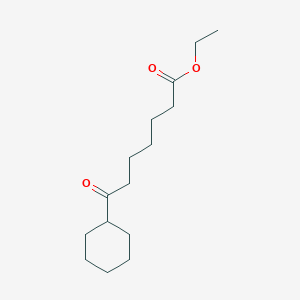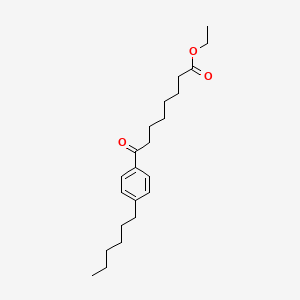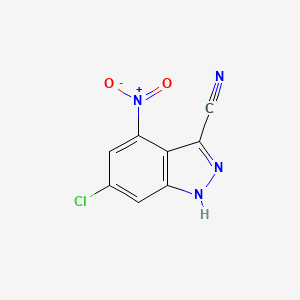
6-氯-4-硝基-1H-吲唑-3-腈
描述
6-Chloro-4-nitro-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals
科学研究应用
6-Chloro-4-nitro-1H-indazole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes and receptors, making them valuable in biochemical studies.
Medicine: Some derivatives of this compound have exhibited promising anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
作用机制
- However, indazole derivatives, in general, have been associated with various biological activities, including inhibition, regulation, and modulation of kinases. For instance, CHK1 and CHK2 kinases, as well as the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase), play roles in diseases such as cancer .
Target of Action
Result of Action
Researchers continue to explore indazole derivatives for their potential therapeutic applications, and 6-Chloro-4-nitro-1H-indazole-3-carbonitrile remains an intriguing candidate for future investigations . 🌟
生化分析
Biochemical Properties
6-Chloro-4-nitro-1H-indazole-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 6-Chloro-4-nitro-1H-indazole-3-carbonitrile, have been shown to exhibit antiproliferative activity by inhibiting cell growth in neoplastic cell lines . This interaction is primarily due to the compound’s ability to bind to specific enzymes and proteins, altering their conformation and activity.
Cellular Effects
The effects of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This indicates that 6-Chloro-4-nitro-1H-indazole-3-carbonitrile can modulate cell cycle progression, potentially leading to antiproliferative effects.
Molecular Mechanism
At the molecular level, 6-Chloro-4-nitro-1H-indazole-3-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with enzymes and proteins, altering their activity and function. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, a key enzyme involved in cell signaling pathways . This inhibition can lead to changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
The effects of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, but their stability may vary depending on the experimental conditions . Long-term exposure to 6-Chloro-4-nitro-1H-indazole-3-carbonitrile may lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiproliferative activity, while higher doses may lead to toxic or adverse effects. Studies have shown that indazole derivatives can inhibit cell growth at concentrations lower than 1 μM, but higher doses may cause toxicity and adverse effects . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
6-Chloro-4-nitro-1H-indazole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s structure allows it to undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can further interact with biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile is crucial for determining its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile within cells and tissues are essential for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues and cells . Understanding the transport and distribution of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile is crucial for determining its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s activity and function, determining its effects on cellular processes . Understanding the subcellular localization of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile is essential for elucidating its mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile typically involves the nitration of 6-chloro-1H-indazole-3-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 6-Chloro-4-nitro-1H-indazole-3-carbonitrile can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The chloro group in the compound can be substituted by nucleophiles, leading to the formation of a wide range of substituted indazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with varying degrees of oxidation at the nitro group.
Reduction: Amino derivatives of the original compound.
Substitution: A variety of substituted indazole derivatives depending on the nucleophile used.
相似化合物的比较
- 6-Chloro-4-nitro-1H-indazole-3-carboxaldehyde
- 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid
- 6-Chloro-4-nitro-1H-indazole-3-methyl
Comparison: 6-Chloro-4-nitro-1H-indazole-3-carbonitrile is unique due to the presence of the cyano group, which can participate in a variety of chemical reactions, providing a versatile platform for the synthesis of diverse derivatives. The presence of both chloro and nitro groups also enhances its reactivity and potential for further functionalization compared to its analogs.
属性
IUPAC Name |
6-chloro-4-nitro-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN4O2/c9-4-1-5-8(6(3-10)12-11-5)7(2-4)13(14)15/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHXVZFALVMGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C#N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646185 | |
| Record name | 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-37-9 | |
| Record name | 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






